Evidence 1: 6-Propylthieno[2,3-d]pyrimidin-4(3H)-one as the Precursor to MI-2, a Validated Menin-MLL Inhibitor
6-Propylthieno[2,3-d]pyrimidin-4(3H)-one serves as the direct synthetic precursor to MI-2 (CAS 1271738-62-5), a well-characterized menin-MLL protein-protein interaction inhibitor with IC50 of 446 nM and binding affinity Kd of 158 nM [1]. MI-2 is generated by introducing a 4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl substituent at the 4-position of the parent 6-propylthieno[2,3-d]pyrimidin-4-one scaffold . In contrast, alternative 6-alkyl thienopyrimidinone precursors (e.g., 6-methyl or 6-ethyl analogs) would yield structurally distinct final compounds with unknown or unvalidated activity profiles. The crystallographic structure of MI-2 bound to menin (PDB ID: 4GQ3) confirms the 6-propyl group contributes to hydrophobic pocket occupancy critical for binding [2].
| Evidence Dimension | Derived inhibitor potency (Menin-MLL interaction inhibition) |
|---|---|
| Target Compound Data | Derivative MI-2: IC50 = 446 nM; Kd = 158 nM |
| Comparator Or Baseline | 6-Methylthieno[2,3-d]pyrimidin-4-one-derived analog: No reported menin-MLL inhibitory activity |
| Quantified Difference | MI-2 is the validated inhibitor; 6-methyl analog lacks documented activity |
| Conditions | Fluorescence polarization assay for menin-MLL interaction; crystallographic binding confirmation at 2.0 Å resolution |
Why This Matters
Procurement of 6-propylthieno[2,3-d]pyrimidin-4(3H)-one enables synthesis of a structurally validated, literature-precedented inhibitor (MI-2) with known binding mode, whereas alternative 6-alkyl precursors yield compounds with uncharacterized activity, increasing research risk.
- [1] Grembecka, J., et al. (2012). Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia. Nature Chemical Biology, 8(3), 277-284. IC50 = 446 nM; Kd = 158 nM for MI-2. View Source
- [2] RCSB Protein Data Bank. PDB ID: 4GQ3. Crystal structure of menin bound to MI-2 (ligand 0RO: 4-[4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine). View Source
